2-Propylfuran
描述
2-Propylfuran is an organic compound with the molecular formula C7H10OThis compound is also known by other names such as Furan, α-propyl- and 2-n-Propylfuran .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propylfuran can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of furan with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural, a biomass-derived platform chemical. This process is carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
化学反应分析
Types of Reactions: 2-Propylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield 2-propyl-tetrahydrofuran.
Substitution: Electrophilic substitution reactions can occur at the α-position of the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound-3-carboxylic acid.
Reduction: 2-Propyl-tetrahydrofuran.
Substitution: Various alkylated furans depending on the substituent used.
科学研究应用
2-Propylfuran has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of metabolic pathways and as a potential biomarker for certain biological processes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry
作用机制
The mechanism of action of 2-Propylfuran involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations to form reactive intermediates that may interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is known to be metabolized by cytochrome P450 enzymes in the liver .
相似化合物的比较
2-Methylfuran: Similar in structure but with a methyl group instead of a propyl group.
2-Ethylfuran: Contains an ethyl group instead of a propyl group.
2-Butylfuran: Contains a butyl group instead of a propyl group
Uniqueness: 2-Propylfuran is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other furans may not be suitable .
属性
IUPAC Name |
2-propylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLJMYOQYRCCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195122 | |
Record name | 2-Propylfuran | |
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Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2-Propylfuran | |
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Boiling Point |
113.00 to 115.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040277 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
4229-91-8 | |
Record name | 2-Propylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4229-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229918 | |
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Record name | Furan, 2-propyl- | |
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Record name | 2-Propylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.985 | |
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Record name | 2-Propylfuran | |
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Record name | 2-Propylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040277 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-propylfuran formed in food?
A: this compound can form during thermal processing of lipid-rich foods. Specifically, it arises from the reaction of 2-heptenal, a lipid oxidation product, in the presence of amino acids, peptides, or proteins []. This reaction requires oxidizing conditions and likely involves radical species [].
Q2: Are there other ways to synthesize this compound chemically?
A: Yes, beyond food-related formation, this compound can be synthesized through the reaction of diketene with ethyl 2-diazo-3-oxohexanoate (4b) under specific conditions []. This reaction, upon treatment with methanol and hydrogen chloride, yields this compound alongside other products like diesters [].
Q3: What are the implications of this compound formation in food?
A: The research highlights the complex role of amino acids in generating aroma compounds like 2-alkylfurans during food processing []. This has implications for understanding flavor development in thermally processed foods, particularly those rich in lipids and proteins. Further research might explore how different processing parameters influence this compound levels and contribute to the overall sensory profile of the food.
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